molecular formula C22H14O7 B1207148 Diosquinone CAS No. 50886-69-6

Diosquinone

Cat. No. B1207148
CAS RN: 50886-69-6
M. Wt: 390.3 g/mol
InChI Key: AVBFKEHAFCGOKT-UHFFFAOYSA-N
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Description

Diosquinone is a natural product found in Diospyros chamaethamnus, Diospyros verrucosa, and other organisms with data available.

Scientific Research Applications

Cytotoxicity Activity in Cancer Research

Diosquinone, a naphthoquinone epoxide, has been assessed for cytotoxicity activity against ten cancer cell lines. This research, focusing on the compound isolated from Diospyros mespiliformis and D. tricolor, indicates potential in cancer treatment research due to its notable cytotoxic effects (Adeniyi et al., 2003).

Anti-inflammatory Properties

A study highlighted the anti-inflammatory properties of diosquinone. In this research, diosquinone demonstrated the ability to reduce nitric oxide (NO) production in stimulated macrophages without cytotoxicity. This finding suggests its potential for anti-inflammatory drug development (Pinho et al., 2011).

Antibacterial Activity

Diosquinone's antibacterial activity was evaluated in a study involving Diospyros mespiliformis. The compound showed effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections (Lajubutu et al., 1995).

Structural and Reactive Studies

Research on the structure and reactions of diosquinone was conducted, providing valuable insights into its chemical properties. This study contributes to understanding diosquinone's potential applications in various fields, including medicinal chemistry (Lillie & Musgrave, 1980).

properties

CAS RN

50886-69-6

Product Name

Diosquinone

Molecular Formula

C22H14O7

Molecular Weight

390.3 g/mol

IUPAC Name

3-hydroxy-4-(5-hydroxy-7-methyl-1,4-dioxonaphthalen-2-yl)-5-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione

InChI

InChI=1S/C22H14O7/c1-7-3-9-15(12(23)4-7)13(24)6-11(17(9)25)14-8(2)5-10-16(19(14)27)20(28)22-21(29-22)18(10)26/h3-6,21-23,27H,1-2H3

InChI Key

AVBFKEHAFCGOKT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)C3=C(C4=C(C=C3C)C(=O)C5C(C4=O)O5)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)C3=C(C4=C(C=C3C)C(=O)C5C(C4=O)O5)O

synonyms

diosquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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